molecular formula C20H17N5O3 B2938385 N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207038-39-8

N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2938385
CAS No.: 1207038-39-8
M. Wt: 375.388
InChI Key: GPFGONBNFBEAOB-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a pyridin-3-yl group at position 5, and a furan-2-ylmethyl carboxamide moiety at position 2. This scaffold is structurally analogous to bioactive triazole derivatives reported in anticancer research, where the pyridinyl and methoxyphenyl groups are hypothesized to enhance target binding and solubility, respectively .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-27-16-8-6-15(7-9-16)25-19(14-4-2-10-21-12-14)18(23-24-25)20(26)22-13-17-5-3-11-28-17/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGONBNFBEAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This reaction is known for its mild conditions and high functional group tolerance.

Another method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . This reaction leads to the formation of functionalized β-lactams, which can be further transformed into the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon.

Major Products

Major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Selected 1-Aryl-1H-1,2,3-triazole-4-carboxamides

Compound Name Substituents (Positions 1, 4, 5) Key Findings Source
Target Compound : N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1: 4-methoxyphenyl; 4: furan-2-ylmethyl; 5: pyridin-3-yl Hypothesized enhanced solubility (methoxy group) and kinase inhibition potential (pyridinyl group)
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-methoxyphenyl; 4: 4-chlorophenyl; 5: cyclopropyl Moderate antitumor activity (GP ~68% in NCI-H522 cells); cyclopropyl enhances metabolic stability
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1: phenyl; 4: ethyl ester; 5: pyridin-3-yl 70.94% growth inhibition in NCI-H522 cells; ester group improves membrane permeability
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide 1: 4-fluorophenyl; 4: thiadiazole; 5: pyrrolidinone Thiadiazole moiety increases rigidity; fluorophenyl enhances bioavailability
N-(4-carbamoylphenyl)furan-3-carboxamide 4: furan-3-carboxamide; 1: unsubstituted Lower activity (GP ~30%); highlights necessity of aryl substituents at position 1 for potency

Key Insights :

Substituent Effects on Bioactivity: The pyridin-3-yl group at position 5 (as in the target compound and ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) correlates with high growth inhibition (~70%) in lung cancer NCI-H522 cells . Methoxyphenyl at position 1 (target compound) improves solubility compared to chlorophenyl or fluorophenyl analogs, which may reduce toxicity .

Structural Rigidity and Binding :

  • Compounds with rigid heterocycles (e.g., thiadiazole in ) exhibit higher target affinity but may suffer from poor solubility.
  • The triazole core in the target compound allows conformational flexibility, enabling adaptation to diverse binding pockets .

Pharmacokinetic Profiles :

  • Ethyl ester derivatives (e.g., ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) show rapid hydrolysis in vivo, limiting their utility compared to carboxamide derivatives like the target compound .
  • Chlorophenyl substituents (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) increase metabolic stability but may elevate hepatotoxicity risks .

Biological Activity

N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole class, known for its diverse biological activities. The triazole moiety has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O5C_{23}H_{21}N_{3}O_{5} with a molecular weight of 419.4 g/mol. The compound features a triazole ring connected to a furan moiety and a methoxyphenyl group, contributing to its biological activity.

Triazoles typically exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • DNA Interaction : Some studies suggest that triazoles can interact with DNA or RNA, affecting replication and transcription processes.
  • Receptor Modulation : Certain compounds may act as ligands for various receptors, influencing cellular signaling pathways.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds with a triazole core showed remarkable activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL for the most active compounds .

Bacterial StrainMIC (µg/mL)
E. coli0.12
S. aureus0.25
Bacillus subtilis0.50
Pseudomonas aeruginosa1.00

Antifungal Activity

Triazoles are also known for their antifungal properties, particularly against pathogenic fungi such as Candida species. The compound's structure suggests potential efficacy in inhibiting fungal growth through ergosterol biosynthesis disruption.

Anticancer Activity

The anticancer potential of triazoles has been explored in various studies. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The presence of the pyridine ring in the structure may enhance this activity by facilitating interactions with cancer-specific targets .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives against multidrug-resistant bacterial strains. The results indicated that modifications to the side chains significantly influenced antibacterial potency and selectivity . Another study focused on the structure-activity relationship (SAR) of triazoles, revealing that specific substitutions on the phenyl ring could enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : Multi-step synthesis typically involves:

Core template formation : Use a 1,5-diarylpyrazole or triazole scaffold as the starting material (e.g., via Huisgen cycloaddition for triazole formation) .

Functionalization : Introduce substituents (e.g., furan-2-ylmethyl and pyridin-3-yl groups) via nucleophilic substitution or coupling reactions.

Carboxamide linkage : Employ condensation reactions with activated carbonyl intermediates (e.g., using DMF and K₂CO₃ as catalysts) .

  • Key Considerations : Monitor regioselectivity in triazole formation and optimize reaction conditions (temperature, solvent) to minimize side products .

Q. How can X-ray crystallography be utilized to confirm the structural conformation of this compound?

  • Methodology :

Crystal growth : Use solvent diffusion or slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

Data collection : Employ a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Refinement : Apply SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

  • Example : A related triazole-carboxamide structure (C16H14FN5O) refined to R factor = 0.056 using SHELXL, confirming planar geometry of the triazole ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

  • Methodology :

Comparative molecular field analysis (CoMFA) : Develop 3D-QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

In vitro assays : Test analogues for receptor binding affinity (e.g., CB1 cannabinoid receptor antagonism) using radioligand displacement .

  • Table : Substituent Effects on Binding Affinity (Hypothetical Data)

Substituent PositionGroupKi (nM)Activity Trend
C5 (Pyridin-3-yl)H450Baseline
C5 (Pyridin-3-yl)-F120↑ 3.7x
C1 (4-Methoxyphenyl)-Cl890↓ 0.5x

Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Methodology :

Metabolic profiling : Identify active metabolites via LC-MS (e.g., hydroxylated derivatives affecting off-target activity) .

In vivo models : Use xenograft studies (e.g., NIH3T3/TPR-Met tumors) to correlate pharmacokinetics with efficacy, adjusting dosage regimens for solubility limitations .

  • Example : AMG 458 (a pyrazolone analogue) showed improved tumor growth inhibition in vivo despite moderate in vitro IC50, attributed to prolonged plasma half-life .

Q. How can molecular docking predict the compound’s interaction with target receptors?

  • Methodology :

Receptor preparation : Retrieve CB1 receptor coordinates (PDB: 5U09) and optimize protonation states.

Docking simulations : Use AutoDock Vina to assess binding poses, focusing on π-π stacking between pyridin-3-yl and receptor aromatics .

Validation : Compare docking scores with experimental Ki values to refine force field parameters .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate crystallographic data (e.g., bond lengths, angles) against DFT calculations to resolve structural ambiguities .
  • Solubility Challenges : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility for in vivo studies .

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